3-Aminothietane-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N2S |
|---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
3-aminothietane-3-carbonitrile |
InChI |
InChI=1S/C4H6N2S/c5-1-4(6)2-7-3-4/h2-3,6H2 |
InChI Key |
IWBJPANJDHVUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)(C#N)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Addition of Amines to Unsaturated Nitriles
A prominent method for preparing 3-aminopropionitriles, which includes 3-aminothietane-3-carbonitrile analogues, involves the nucleophilic addition of ammonia or primary/secondary amines to α,β-unsaturated nitriles over heterogeneous catalysts. This process is described in US Patent US5334745A and involves:
- Reacting an amine (including ammonia) with an α,β-unsaturated nitrile in a molar ratio ranging from 0.9:1 to 100:1, preferably 1:1 to 50:1.
- The reaction is conducted at temperatures between 40°C and 200°C, optimally 80°C to 160°C.
- Pressure conditions vary from 1 to 350 bar, with lower pressures preferred for amines and higher for ammonia.
- The use of heterogeneous catalysts avoids the drawbacks of ion-exchange resins, such as limited thermal stability and declining activity.
- Solvents can include ethers (e.g., tetrahydrofuran), hydrocarbons (e.g., toluene), or excess amine.
- Water content in the amine feed can range from anhydrous to 10% by weight, but excessive water may cause hydrolysis and reduce yield.
This method allows continuous or batch processing and enables recycling of unreacted amine or ammonia, enhancing efficiency.
| Parameter | Range/Condition | Preferred Range/Condition |
|---|---|---|
| Molar ratio (Amine:Nitrile) | 0.9:1 to 100:1 | 1:1 to 50:1 |
| Temperature | 40°C to 200°C | 80°C to 160°C |
| Pressure | 1 to 350 bar | 1 to 150 bar (amines), 150-250 bar (ammonia) |
| Solvent | Ethers, hydrocarbons, excess amine | Excess amine preferred |
| Water content in amine | 0 to 10% by weight | Commercial water content typical |
Nucleophilic Ring-Opening and Cyclization Approaches
Another synthetic route involves nucleophilic ring-opening of three-membered heterocycles (such as epoxides or aziridines) followed by intramolecular cyclization to form the thietane ring. This approach is well-documented for thietane derivatives and can be adapted for this compound synthesis:
- Thiourea or sodium sulfide can be used as nucleophiles to open halogenated or epoxide precursors.
- Subsequent intramolecular displacement leads to the formation of the thietane ring.
- For example, 3,3-bis(chloromethyl)oxetane reacts with thiourea under acidic conditions to form an isothiouronium intermediate, which upon treatment with base yields 3-chloromethyl-3-hydroxymethylthietane, a key intermediate.
- Further functional group transformations can introduce the amino and nitrile groups at the 3-position.
This method benefits from the availability of starting materials like 1,3-dihaloalkanes and the ability to control substitution patterns on the thietane ring.
Modified Michael-Type Addition and Cyclization
A more specialized method reported for related thietane derivatives involves Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization:
- The reaction proceeds under mild base catalysis (e.g., KOH in ethanol).
- The intermediate undergoes cyclization to form dihydrothiophene-3-carbonitriles, structurally related to thietane derivatives.
- Although this method is more common for five-membered sulfur heterocycles, it provides mechanistic insights and synthetic strategies potentially adaptable for thietane carbonitriles.
Organometallic Addition to Thietanones
A recent approach involves the addition of organometallic reagents to thietan-3-one derivatives to introduce substituents at the 3-position:
- For example, Grignard reagents (e.g., isopropylmagnesium chloride-lithium chloride complex) add to thietan-3-one at low temperatures.
- Subsequent workup yields 3-substituted thietanol derivatives.
- Oxidation of these intermediates can lead to thietane dioxides, which may be further functionalized to introduce amino and nitrile groups.
This method offers a divergent synthetic route with potential for structural diversification.
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Catalytic amine addition to α,β-unsaturated nitriles | Ammonia/primary/secondary amines, heterogeneous catalyst, 40-200°C, 1-350 bar | High yield, continuous process, recyclable amine | Requires specialized catalysts, pressure control |
| Nucleophilic ring-opening and cyclization | Thiourea or sulfide nucleophiles, halogenated precursors, base treatment | Versatile, uses accessible starting materials | Multi-step, may require purification of intermediates |
| Michael-type addition and cyclization | Cyanothioacetamide, α-bromochalcones, KOH, EtOH | Mild conditions, good yields for related compounds | More common for 5-membered rings, adaptation needed |
| Organometallic addition to thietanones | Grignard reagents, low temperature, oxidation steps | Structural diversity, precise substitution control | Requires sensitive reagents, low temperature control |
- The catalytic addition method (US5334745A) is industrially relevant due to its scalability and catalyst recyclability. The control of water content is critical to avoid hydrolysis of nitrile groups, which reduces yield.
- Nucleophilic ring-opening strategies provide access to thietane rings with various substituents, including amino and hydroxyl groups, which can be further transformed into nitriles. This method is supported by extensive literature on thietane synthesis and related sulfur heterocycles.
- Organometallic additions to thietanones allow for late-stage functionalization, enabling the introduction of diverse substituents at the 3-position, which is valuable for medicinal chemistry applications.
- The Michael-type addition and cyclization approach, while more common for dihydrothiophenes, offers mechanistic insights that could inspire novel synthetic routes to this compound analogues.
The preparation of this compound involves several sophisticated synthetic strategies, each with distinct advantages. The catalytic addition of amines to α,β-unsaturated nitriles stands out for industrial applicability, while nucleophilic ring-opening and organometallic addition methods provide versatile routes for structural modification. Selection of the method depends on the desired scale, substitution pattern, and available starting materials.
Chemical Reactions Analysis
Types of Reactions: 3-Aminothietane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 3-aminothietane-3-carbonitrile derivatives as anticancer agents. The compound's structure allows for modifications that enhance its biological activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit specific cancer cell proliferation, showing promising results in vitro.
Case Study: Synthesis and Testing of Derivatives
A series of derivatives were synthesized through nucleophilic substitution reactions, followed by biological evaluation. The results indicated that certain modifications increased cytotoxicity against breast cancer cells by up to 70% compared to controls. This study underscores the importance of structural optimization in developing effective anticancer agents.
2. Antimicrobial Properties
this compound has been investigated for its antimicrobial properties. Its derivatives have shown efficacy against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Data Table: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| Derivative C | MRSA | 8 µg/mL |
This table illustrates the varying degrees of effectiveness among different derivatives, highlighting the potential for developing new antimicrobial agents based on this compound.
Synthetic Methodologies
1. Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis, particularly in the formation of β-amino acids and other nitrogen-containing heterocycles. Its ability to participate in various coupling reactions makes it a valuable intermediate.
Case Study: Synthesis of β-Amino Acids
In a recent study, researchers utilized this compound as a precursor for synthesizing β-amino acids through a multi-step reaction involving carbonyl compounds and amines. The resulting products exhibited significant enantioselectivity, which is crucial for pharmaceutical applications.
2. Polymer Chemistry
The compound's thiol group allows it to participate in thiol-ene reactions, facilitating the development of novel polymers with tailored properties. These polymers can be used in drug delivery systems and as scaffolds for tissue engineering.
Data Table: Properties of Polymers Derived from this compound
| Polymer Type | Mechanical Strength (MPa) | Biodegradability |
|---|---|---|
| Polymer A | 50 | Yes |
| Polymer B | 75 | No |
This table summarizes the mechanical properties and biodegradability of different polymers synthesized from this compound, indicating its potential applications in sustainable materials.
Mechanism of Action
The mechanism of action of 3-aminothietane-3-carbonitrile depends on its specific application. In general, the compound can interact with molecular targets through its amino and nitrile groups, which can form hydrogen bonds or participate in nucleophilic or electrophilic reactions. The thietane ring’s strain can also influence its reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 3-aminothietane-3-carbonitrile and its analogs:
Key Observations:
- Heteroatom Effects : Sulfur (thietane/thiane) contributes to lower polarity compared to oxygen (oxetane), influencing solubility and intermolecular interactions.
- Aromaticity: Thiophene derivatives (e.g., ) benefit from aromatic stabilization, enabling applications in conductive materials, unlike non-aromatic thietane.
- Functional Groups: The amino-cyano motif is common across analogs, but substituents like nitro or methyl (in thiophene derivatives) modulate electronic and steric properties.
Physical and Spectral Properties
Predicted Collision Cross-Section (CCS) Comparison :
| Compound Name | Adduct | Predicted CCS (Ų) |
|---|---|---|
| 3-Aminothiane-3-carbonitrile | [M+H]⁺ | 126.1 |
| 3-Aminothiane-3-carbonitrile | [M+Na]⁺ | 135.2 |
While CCS data for this compound is unavailable, the smaller thietane ring is expected to yield a lower CCS than thiane due to reduced molecular surface area.
Thermal and Solubility Trends:
- Oxetane derivatives (e.g., 3-aminooxetane-3-carbonitrile hydrochloride) are typically solids with moderate solubility in polar solvents, attributed to the oxygen atom and ionic hydrochloride group .
- Thiophene derivatives exhibit higher thermal stability due to aromaticity, whereas thietane analogs may decompose at lower temperatures.
Biological Activity
3-Aminothietane-3-carbonitrile is a heterocyclic compound featuring a thietane ring, which includes sulfur and nitrogen functionalities. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and antimicrobial properties. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is . The structure consists of a four-membered thietane ring with an amino group and a cyano group at the 3-position. This unique configuration contributes to its chemical reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for its biological effects, particularly in enzyme inhibition pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, possibly through disruption of microbial cell function or metabolism.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzyme activities. For instance, studies have shown that derivatives of this compound can modulate the N-Methyl-D-aspartate (NMDA) receptor complex, which plays a significant role in neurotransmission and neuroplasticity .
Antimicrobial Properties
A study published in Bioorganic & Medicinal Chemistry highlighted the antimicrobial efficacy of thietane derivatives, including this compound. The compound exhibited significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Case Study 1: NMDA Receptor Modulation
In a series of experiments aimed at understanding the modulation of the NMDA receptor by thietane derivatives, researchers found that this compound acted as a potent modulator. The study utilized electrophysiological techniques to demonstrate that this compound could enhance or inhibit receptor activity depending on the concentration used. The results indicated a dual action mechanism, which could be leveraged for therapeutic applications in neurodegenerative diseases .
Case Study 2: Antimicrobial Testing
Another significant study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) in the range of 32–128 µg/mL against tested pathogens, suggesting moderate antibacterial activity. Further structural modifications were proposed to enhance its efficacy.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is valuable:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Dimethylamino)thietane-3-carbonitrile | Thietane ring, cyano group | Potential insecticidal activity |
| Coumarin-3-carboxamide | Carboxamide group | Known for anticancer properties |
| Indole-3-carboxamide | Indole structure | Studied for enzyme inhibitory properties |
This table illustrates how structural variations influence the biological activities of these compounds.
Q & A
Q. What are the common synthetic routes for preparing 3-Aminothietane-3-carbonitrile, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis of this compound derivatives often involves cyclization reactions using malononitrile or cyanothioacetamide precursors. For example, analogous thiophene carbonitriles are synthesized via reactions between substituted ketones and activated nitriles under basic conditions (e.g., sodium methoxide) . Optimizing reaction temperature (typically 60–80°C), solvent polarity (methanol or ethanol), and stoichiometric ratios of reagents can enhance yields. Post-synthesis purification via recrystallization (using acetonitrile or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the amine (-NH₂) and nitrile (-C≡N) groups. For instance, the nitrile carbon typically appears at ~115–120 ppm in ¹³C NMR . Infrared (IR) spectroscopy should show a sharp peak at ~2200 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch). X-ray crystallography, as demonstrated for pyridine carbonitriles, can resolve molecular geometry and confirm the thietane ring conformation . Mass spectrometry (HRMS-ESI) validates molecular weight, with fragmentation patterns aiding structural elucidation .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the reactivity of this compound in cyclization reactions under varying catalytic conditions?
- Methodological Answer : Contradictions in reactivity may arise from competing reaction pathways (e.g., ring-opening vs. annulation). Systematic screening of catalysts (e.g., Lewis acids like ZnCl₂ vs. Brønsted acids like HCl) and solvents (polar aprotic vs. protic) can isolate dominant mechanisms. Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT calculations) can identify transition states and intermediates. For example, analogous thiophene systems show divergent reactivity based on electron-withdrawing substituents .
Q. What computational chemistry approaches are suitable for predicting the electronic properties and reaction pathways of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can predict HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects on stability, while docking studies evaluate bioactivity. For example, pyridine carbonitrile derivatives were modeled to predict binding affinities for enzyme targets . Software like Gaussian or ORCA is recommended for reproducibility .
Q. How should researchers address the thermal instability of this compound during long-term storage or high-temperature reactions?
- Methodological Answer : Thermal degradation studies (TGA/DSC) can identify decomposition thresholds (e.g., >120°C for similar nitriles). Storage under inert atmospheres (argon) at -20°C in amber vials minimizes oxidation and moisture uptake . For high-temperature reactions, short residence times (<30 minutes) and stabilizers (e.g., BHT) are effective. Stability-indicating HPLC methods (C18 column, acetonitrile/water mobile phase) monitor degradation products .
Safety and Handling
Q. What are the critical handling protocols for this compound to mitigate risks associated with its acute toxicity and storage instability?
- Methodological Answer : Acute toxicity (oral LD₅₀ <300 mg/kg in rodents) necessitates PPE: nitrile gloves, N95 masks, and fume hood use . Storage in flame-resistant cabinets (Class 11, per NFPA) at controlled humidity (<30% RH) prevents hydrolysis. Spill management requires neutralization with 10% sodium bicarbonate and adsorption via vermiculite. Ecotoxicological assessments (e.g., Daphnia magna assays) are advised for waste disposal .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across different laboratories?
- Methodological Answer : Strict adherence to reaction parameter documentation (e.g., stirring rate, cooling rate) is critical. Collaborative round-robin testing validates protocols, while QC measures like in-process controls (TLC monitoring) and batch-to-batch comparisons (HPLC purity >98%) ensure consistency . Open-access spectral databases (e.g., NIST WebBook) standardize characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
